molecular formula C3H3N3O3 B1218108 1-Nitrosohydantoin CAS No. 42579-28-2

1-Nitrosohydantoin

Cat. No. B1218108
CAS RN: 42579-28-2
M. Wt: 129.07 g/mol
InChI Key: UIDGJTUNLMQGLT-UHFFFAOYSA-N
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Description

1-Nitrosohydantoin is a chemical compound with the molecular formula C3H3N3O3 . It is known to be a carcinogen, with results included on carcinogenic potency (TD50) in each species and target sites in males and females .


Molecular Structure Analysis

The molecular structure of 1-Nitrosohydantoin is characterized by a nitroso group (-N=O) bonded to a deprotonated amine . The molecular weight of 1-Nitrosohydantoin is 129.07 .


Physical And Chemical Properties Analysis

1-Nitrosohydantoin has a molecular weight of 129.07 . It has a boiling point of 239.08°C and a density of 1.7664 (rough estimate). Its refractive index is estimated to be 1.4500 .

Scientific Research Applications

DNA Interaction and Carcinogenicity Studies

  • DNA Damage and Repair: 1-Nitroso-5,6-dihydrouracil, a compound related to 1-nitrosohydantoin, demonstrated the ability to induce both single and double-strand breaks in liver DNA of rats, showing potential for studies in DNA damage and repair mechanisms. This compound's effects were quickly repaired within four hours, indicating a rapid cellular response to DNA damage (Stewart, Farber, & Mirvish, 1973).
  • Carcinogenicity Testing: In a study, 1-nitrosohydantoin was used in carcinogenicity testing in rats, alongside other nitrosamides and a nitrosocyanamide. This study contributes to understanding the carcinogenic potential of various compounds, including 1-nitrosohydantoin (Bulay, Mirvish, Garcia, Pelfrène, Gold, & Eagen, 1979).

Chemical Synthesis and Applications

  • Nitrosation of N,N-Dialkylamines: A study used a combination of 1,3-dihalo-5,5-dimethylhydantoin and sodium nitrite for the effective nitrosation of N,N-dialkylamines. This illustrates the utility of hydantoin derivatives in chemical synthesis, specifically in the formation of nitroso derivatives (Niknam & Zolfigol, 2006).
  • Catalytic Activity in Synthesis: 1,3-Dibromo-5,5-dimethylhydantoin has been found to catalyze the one-pot conversion of N-arylglycines to N-arylsydnones. This showcases the potential of hydantoin derivatives as catalysts in organic synthesis (Azarifar & Ghasemnejad-Bosra, 2006).

Bioanalytical and Detection Methods

  • Development of Detection Methods: There's significant research in developing detection methods for 1-aminohydantoin, a metabolite of nitrofurantoin. For example, a lateral flow immunoassay (LFA) was developed for rapid detection of 1-aminohydantoin in meat samples, indicating its use in food safety and quality control (Tang et al., 2011).

Nitrofurans and Gene Expression Studies

  • Impact on Gene Expression: Nitrofurans, including derivatives of 1-aminohydantoin, have been found to interfere with gene expression in a highly specific manner. This suggests their potential use in molecular biology and genetic research (Herrlich & Schweiger, 1976).

Safety And Hazards

1-Nitrosohydantoin is moderately toxic by the intraperitoneal route . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-nitrosoimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c7-2-1-6(5-9)3(8)4-2/h1H2,(H,4,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDGJTUNLMQGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021041
Record name 1-Nitrosohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitrosohydantoin

CAS RN

42579-28-2
Record name 1-Nitrosohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042579282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrosohydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nitrosohydantoin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9SZ3F9YPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
BW Stewart, E Farber, SS Mirvish - Biochemical and Biophysical Research …, 1973 - Elsevier
… 1-nitrosohydantoin … 1-Nitrosohydantoin …
Number of citations: 19 www.sciencedirect.com
O Bulay, SS Mlrvish, H Garcia… - Journal of the …, 1979 - academic.oup.com
Six nitrosamides [ethylnitrosourea (ENU), 2-hydroxyethylnitrosourea (HENU), carboxymethylnitrosourea, 1-nitroso-5,6-dihydrouracil (NDHU), 1-nitrosohydantoin, and N-methyl-N-…
Number of citations: 47 academic.oup.com
K Lee, B Gold, SS Mirvish - Mutation Research/Fundamental and Molecular …, 1977 - Elsevier
Twenty-two N-nitrosamides and related compounds, including 14 nitrosoureas, 5 nitrosocarbamates, and one nitrosocyanamide, were tested at various concentrations for mutagenic …
Number of citations: 60 www.sciencedirect.com
AM Helguera, MNDS Cordeiro, MÁC Pérez… - Toxicology and applied …, 2008 - Elsevier
In this work, Quantitative Structure−Activity Relationship (QSAR) modelling was used as a tool for predicting the carcinogenic potency of a set of 39 nitroso-compounds, which have …
Number of citations: 34 www.sciencedirect.com
DJ Snodin - Organic process research & development, 2010 - ACS Publications
… -specific data on substances that might be considered to be of high potency, could produce a PDE much higher than the (implied) default value of 0.15 μg/day, 1-nitrosohydantoin (TD …
Number of citations: 113 pubs.acs.org
DJ Snodin - Regulatory Toxicology and Pharmacology, 2023 - Elsevier
The TTC (Threshold of Toxicological Concern; set at 1.5 μg/day for pharmaceuticals) defines an acceptable patient intake for any unstudied chemical posing a negligible risk of …
Number of citations: 4 www.sciencedirect.com
JT Chou, PC Jurs - Journal of Medicinal Chemistry, 1979 - ACS Publications
N-nitroso compounds, consisting of nitrosaminesand nitrosamides, are potentially important in the etiology of human cancer. An attempt to study the molecular structure-carcinogenicity …
Number of citations: 50 pubs.acs.org
R Thomas, A Thresher, DJ Ponting - Regulatory Toxicology and …, 2021 - Elsevier
N-Nitrosamines have recently been the subject of intense regulatory scrutiny, including the setting of low exposure limits (18 ng/day) (European Medicines Agency (EMA), 2020). This …
Number of citations: 17 www.sciencedirect.com
AH Morales, PR Duchowicz, MÁC Pérez… - Chemometrics and …, 2006 - Elsevier
The carcinogenic potency (TD 50 ) of a set of 62 nitrosocompounds is predicted, applying the QSAR theory. Around thousands of molecular descriptors obtained from the DRAGON 2.1 …
Number of citations: 74 www.sciencedirect.com
T Ogui, M Nakadate, S Odashima - Cancer Research, 1976 - AACR
Three groups of female Donryu rats were given continuously 1-ethyl-1-nitrosourea, 400, 200, or 100 mg/liter, in their drinking water. Leukemias developed in 94 of 104 (92%) rats …
Number of citations: 45 aacrjournals.org

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